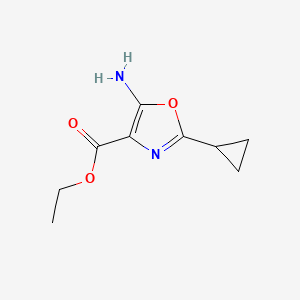

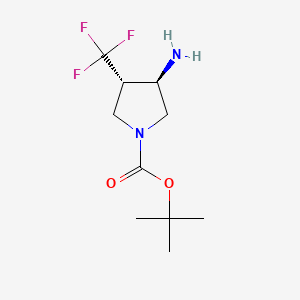

(3R,4S)-tert-Butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3R,4S)-tert-Butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate, or (3R,4S)-tBAP, is an organic compound commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a versatile chemical with a wide range of applications in the laboratory.

Aplicaciones Científicas De Investigación

Chiral Auxiliary in Asymmetric Synthesis

This compound belongs to a class of chemicals that serve as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. Its structural framework, particularly the pyrrolidine ring, is central to synthesizing diverse N-heterocycles. These N-heterocycles, such as piperidines, pyrrolidines, and azetidines, are crucial in creating natural products and compounds with therapeutic potential. The use of tert-butyl and trifluoromethyl groups enhances stereoselectivity, making this compound valuable in producing enantiomerically pure substances (Philip et al., 2020).

Scaffold in Drug Discovery

The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely utilized in medicinal chemistry for developing compounds to treat human diseases. Its saturated scaffold allows for efficient pharmacophore space exploration due to sp3-hybridization and contributes significantly to the stereochemistry of molecules. This structural feature enhances three-dimensional coverage, impacting drug design and development significantly (Li Petri et al., 2021).

Plant Defense Mechanism

In plant biology, the pyrrolidine structure plays a role in defense against pathogens. Research has shown that compounds structurally related to pyrrolidines are involved in plant defense mechanisms, underscoring the importance of such chemical structures in natural resistance processes (Qamar et al., 2015).

Synthetic Routes and Catalysis

The compound's framework is instrumental in synthesizing various bioactive molecules. It acts as a precursor in multiple synthetic pathways, offering insights into more sustainable and efficient methods of producing pharmacologically active compounds. This aspect is crucial for developing new drugs and understanding the chemical basis of their activity (Mi, 2015).

Propiedades

IUPAC Name |

tert-butyl (3R,4S)-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-4-6(7(14)5-15)10(11,12)13/h6-7H,4-5,14H2,1-3H3/t6-,7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVBVBJFGYWTQJ-BQBZGAKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4S)-tert-Butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]acetic Acid](/img/structure/B568881.png)